1,4-Dioxane

Catalog No.
S589168
CAS No.
123-91-1
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxane

CAS Number

123-91-1

Product Name

1,4-Dioxane

IUPAC Name

1,4-dioxane

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2

InChI Key

RYHBNJHYFVUHQT-UHFFFAOYSA-N

SMILES

C1COCCO1

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
In water, >800 g/L at 25 °C
Miscible with most organic solvents
Miscible with aromatic hydrocarbons and oils.
Solubility in water: miscible
Miscible

Synonyms

1,4-dioxane, diethylene ether, dioxan, dioxane, p-dioxane

Canonical SMILES

C1COCCO1

The exact mass of the compound Dioxane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)11.35 min water, >800 g/l at 25 °cmiscible with most organic solventsmiscible with aromatic hydrocarbons and oils.solubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8728. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. It belongs to the ontological category of dioxane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

1,4-Dioxane is a highly versatile, polar aprotic cyclic ether widely utilized as a solvent in chemical synthesis, formulation, and materials science. Characterized by its complete miscibility with water and a moderately low dielectric constant, it provides a distinct solvation environment that bridges the gap between highly polar aqueous systems and non-polar organic reactants [1]. In industrial and laboratory procurement, 1,4-Dioxane is primarily selected for its elevated boiling point (101.1 °C), which enables high-temperature transformations—such as palladium-catalyzed cross-couplings and complex polymerizations—that are inaccessible with lower-boiling ethereal solvents under standard atmospheric conditions [2].

Generic substitution of 1,4-Dioxane with closely related cyclic ethers like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) frequently fails in process scale-up due to critical thermal and miscibility limitations. THF possesses a significantly lower boiling point (66.0 °C), which restricts the maximum reaction temperature at ambient pressure, often leading to incomplete conversions in sterically hindered or electronically deactivated catalytic cycles[1]. Conversely, while 2-MeTHF offers a higher boiling point and greener profile, its limited water miscibility disrupts the homogeneity of aqueous-organic biphasic reactions, causing catalyst precipitation or phase separation[2]. Consequently, for high-temperature homogeneous aqueous catalysis, 1,4-Dioxane remains non-interchangeable.

Extended Thermal Processing Window for Atmospheric Reactions

In process design, the thermal operating window is a primary driver for solvent selection. 1,4-Dioxane exhibits a boiling point of 101.1 °C, providing a substantially broader thermal range for atmospheric heating compared to the standard cyclic ether baseline, THF, which boils at 66.0 °C [1]. This 35.1 °C advantage allows chemists to drive sluggish, high-activation-energy reactions—such as hindered Suzuki-Miyaura or Buchwald-Hartwig cross-couplings—to completion without the capital expense and safety risks associated with pressurized reactor vessels [2].

Evidence DimensionMaximum ambient-pressure reaction temperature (Boiling Point)
Target Compound Data101.1 °C
Comparator Or Baseline66.0 °C (THF)
Quantified Difference+35.1 °C higher thermal limit
ConditionsStandard atmospheric pressure (1 atm)

Eliminates the need for pressurized reactors when scaling up high-activation-energy catalytic processes.

Distinct Solvation Environment via Low Dielectric Constant

Despite sharing complete water miscibility with THF, 1,4-Dioxane provides a fundamentally different electronic environment for dissolved species. At 25 °C, 1,4-Dioxane possesses a dielectric constant of 2.21, which is approximately 70% lower than that of THF (7.58) [1]. This lower polarity for a water-miscible solvent alters the hydrogen-bonding network and specific interactions between the solvent and organometallic intermediates, preventing the premature deactivation of sensitive palladium catalysts while still maintaining homogeneous dissolution of inorganic bases [2].

Evidence DimensionDielectric Constant at 25 °C
Target Compound Data2.21
Comparator Or Baseline7.58 (THF)
Quantified Difference70.8% lower dielectric constant
ConditionsNeat solvent at 25 °C

Enables the homogeneous mixing of aqueous bases and organic reactants while providing a low-polarity environment that stabilizes sensitive catalytic intermediates.

Higher Yield in Palladium-Catalyzed Hydrosilylation

The specific coordinating ability of 1,4-Dioxane directly translates to measurable yield improvements in complex organometallic transformations. In the chemo- and regioselective palladium-catalyzed internal hydrosilylation of gem-difluoroallenes, the use of 1,4-Dioxane as the solvent achieved a 98% NMR yield of the target beta-fluorinated vinylsilane [1]. In contrast, screening of other standard solvents, including THF and ethyl acetate, resulted in lower product yields. The ether-oxygen coordination in 1,4-Dioxane stabilizes the catalytic intermediates without over-coordinating the palladium center [1].

Evidence DimensionProduct yield in Pd-catalyzed hydrosilylation
Target Compound Data98% yield
Comparator Or BaselineInferior yields in THF and EtOAc
Quantified DifferenceHighest catalytic activity among screened ethereal solvents
ConditionsPd(OAc)2/DPEphos catalysis at room temperature for 12 hours

Justifies the procurement of 1,4-Dioxane for high-value fine chemical synthesis where maximizing yield and regioselectivity is critical.

Thermodynamic Phase Behavior in Aqueous Mixtures

For industrial processes requiring solvent recovery or aqueous biphasic formulations, the thermodynamic interaction between the solvent and water is a critical procurement metric. In binary mixtures with water at 303.15 K, 1,4-Dioxane exhibits an excess molar volume (VE) of -0.69 × 10^-6 m3/mol at equimolar composition, whereas THF shows a more negative VE of -0.80 × 10^-6 m3/mol [1]. This less negative deviation indicates weaker specific hydrogen-bonding interactions between water and 1,4-Dioxane compared to THF, which directly impacts the design of pervaporation membranes and distillation protocols for solvent recycling [1].

Evidence DimensionExcess molar volume (VE) in aqueous mixture
Target Compound Data-0.69 × 10^-6 m3/mol
Comparator Or Baseline-0.80 × 10^-6 m3/mol (THF)
Quantified Difference13.7% less negative excess molar volume
ConditionsEquimolar binary mixture with water at 303.15 K

Dictates the engineering parameters for solvent recovery and separation, making it a crucial metric for process chemists designing sustainable workflows.

High-Temperature Homogeneous Cross-Coupling Reactions

1,4-Dioxane is the solvent of choice for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-couplings that require elevated temperatures (80–100 °C) to overcome high activation barriers [1]. Its complete water miscibility ensures that inorganic bases remain in solution, while its 101.1 °C boiling point prevents the need for pressurized reactors, making it a more effective choice than THF for scaling up sluggish pharmaceutical intermediates [2].

Regioselective Synthesis of Fluorinated Fine Chemicals

In the synthesis of complex fluorinated building blocks, such as beta-fluorinated vinylsilanes via palladium-catalyzed hydrosilylation, 1,4-Dioxane provides a specific low-dielectric coordinating environment [3]. This solvation effect maximizes product yield and regioselectivity compared to other ethereal solvents, ensuring high reproducibility in the procurement of advanced agrochemical and medicinal precursors.

Aqueous-Organic Formulations and Pervaporation Separation

Due to its thermodynamic mixing properties with water—evidenced by its specific excess molar volume profile—1,4-Dioxane is utilized in specialized aqueous-organic formulations and membrane pervaporation studies [4]. It is prioritized when process engineers need a water-miscible solvent that exhibits predictable azeotropic behavior and can be efficiently separated from aqueous waste streams without the extreme hydrogen-bonding interference seen with THF.

Physical Description

Dioxane appears as a clear colorless liquid with a faint ethereal odor. Flash point 55 °F. Slightly denser than water and soluble in water. Vapors heavier than air. Susceptible to autooxidation to form peroxides.
Liquid
Colorless liquid or solid (below 53 degrees F) with a mild, ether-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid or solid (below 53 °F) with a mild, ether-like odor.

Color/Form

Colorless liquid or solid (below 53 degrees F)

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

88.052429494 g/mol

Monoisotopic Mass

88.052429494 g/mol

Boiling Point

214 °F at 760 mmHg (NTP, 1992)
101.2 °C
101 °C
214 °F

Flash Point

54 °F (NTP, 1992)
18 °C
65 °F (18.3 °C) (Open cup)
12 °C c.c.
55 °F

Heavy Atom Count

6

Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.03 (Air = 1)
Relative vapor density (air = 1): 3.0
3.03

Density

1.036 at 68 °F (USCG, 1999) - Denser than water; will sink
1.0337 g/cu cm at 20 °C
Relative density (water = 1): 1.03
1.03

LogP

-0.27 (LogP)
log Kow = -0.27
-0.27

Odor

Faint pleasant odor
Mild, ether-like odor
The odor of dioxane in low concentrations is faint and generally inoffensive and has been described as being somewhat alcoholic.

Odor Threshold

Odor Threshold Low: 0.8 [mmHg]
Odor Threshold High: 172.0 [mmHg]
Detection odor threshold from AIHA (mean = 12 ppm)
...Air threshold of recognition at 170 ppm. This odor recognition threshold allows for dioxane to be detected before acute toxic effects occur.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

53.2 °F (NTP, 1992)
11.75 °C
12 °C
53 °F

UNII

J8A3S10O7S

Related CAS

28552-22-9

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: 1,4-Dioxane is a colorless liquid that can also be a solid below 53 degrees F. It has a faint pleasant odor like ether. 1,4-Dioxane is very soluble in water. USE: 1,4-Dioxane is used to stabilize solvents containing chlorine. It is also a solvent used for resins, oils, waxes, some dyes and other compounds. 1,4-Dioxane has been used in paints and coatings, in certain fumigants, deodorants and preservatives. It is used to make other chemicals. 1,4-Dioxane can be present at very low amounts as a contaminant in cosmetics, detergents and shampoos. However there has been a decrease in the amount of 1,4-dioxane produced and used since 1990. EXPOSURE: Workers that use or produce 1,4-dioxane may breathe in mists or have direct skin contact. People working in the art conservatory industry may be exposed to 1,4-dioxane through dermal contact and breathing in vapor. The general population may be exposed by direct contact with contaminated water or consumer products containing 1,4-dioxane. Exposure may occur by ingestion of contaminated drinking water, and to a much lesser extent, breathing in contaminated indoor air. If 1,4-dioxane is released to air, it will be broken down by reaction with other chemicals. If released to water or soil, it is not expected to bind to soil particles or suspended particles. 1,4-Dioxane is expected to move through soil. 1,4-Dioxane is expected to move into air from wet soils or water surfaces. 1,4-Dioxane is not expected to be broken down by microorganisms nor build up in tissues of aquatic organisms. RISK: Dizziness and eye, nose, and throat irritation were reported in volunteers exposed to moderate-to-high air levels of 1,4-dioxane. Fatal liver and kidney damage and brain lesions have been observed in workers exposed to extremely high air levels of 1,4-dioxane for days or months. These workers also complained of vomiting, nausea, headache, agitation, restlessness, and irritation of eyes, nose, and throat. No toxic effects or cancer were observed in workers exposed to low levels of 1,4-dioxine over many years. 1,4-Dioxane did not cause infertility, abortions, or birth defects in laboratory animals exposed to moderate-to- very high oral doses or moderate air levels before and/or during pregnancy. Decreased weight was observed in both rat dams and fetuses following oral exposure to very high doses during pregnancy. Nasal, liver, lung, mammary gland, and abdominal tumors developed in laboratory animals following lifetime exposure to high-to-very high doses of 1,4-dioxane in drinking water or food. Nasal, liver, kidney, mammary gland and abdominal tumors developed in laboratory animals following lifetime exposure to high-to-very high 1,4-dioxane levels in the air. Skin tumors following skin exposure to a known cancer-causing agent (7,12-dimethylbenz(a)anthracene) were increased by skin exposure to 1,4-dioxane. The International Agency for Research on Cancer has determined that 1,4-dioxane is possibly carcinogenic to humans based on inadequate evidence in humans and sufficient evidence in laboratory animals. The U.S. EPA IRIS program determined that 1,4-dioxane is likely a human carcinogen based on lack of evidence in humans but sufficient evidence from animal studies. The U.S. National Toxicology Program 13th Report on Carcinogens has determined that 1,4-dioxane is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in laboratory animals. (SRC)

Vapor Pressure

29 mmHg at 68 °F ; 37 mmHg at 77 °F (NTP, 1992)
38.1 [mmHg]
38.1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 3.9
29 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

1,4-Dioxane may contain bis(2-chloroethyl) ether ... as an impurity.
The tendency of 1,4-dioxane to form peroxides may be lessened by the addition of a reducing agent, such as stannous chloride or ferrous sulfate.
Peroxides: 0.003% max (certified reagent), 50 mg/kg max (technical); acetic acid: 0.01% max (certified reagent), 0.1% max (technical); Water : 0.02% max (certified), 0. 1% max (technical); Non-volatile matter : 0.004% max (certified), 0.0025% max (technical) ; 2-methyl-1,3-dioxolane: not reported (certified), 0.05%. /From table/
Certified reagent grade: carbonyl : 0.05% max; heavy metals (Pb) : 0.25 ppm max; iron: 0.25 ppm max. /From table/

Other CAS

123-91-1
17647-74-4

Absorption Distribution and Excretion

... Readily absorbed through the intact skin ...
Dioxane can be absorbed after inhalational or dermal exposure. Dermal absorption occurs but to a much lesser extent than absorption via other routes.
In male rats given single oral doses of 10, 100 or 1000 mg/kg (14)C 1,4-dioxane, excretion of unchanged 1,4-dioxane in expired air was 0.043 mg/kg (0.43%) at lowest dose and 252 mg/kg (25%) at highest dose.
Plasma concentration time curves for dioxane given iv to rats at levels of 3-1000 mg/kg and for inhalation of 50 ppm vapor for 6 hr were linear by each route with half-life of about 1 hr. Above 10 mg/kg, plasma clearance rate decrease, /beta-hydroxyethoxyacetic acid/ (HEAA) excretion decreased and excretion as dioxane increased.
For more Absorption, Distribution and Excretion (Complete) data for 1,4-DIOXANE (17 total), please visit the HSDB record page.

Metabolism Metabolites

1,4-Dioxane and beta-hydroxyethoxyacetic acid (HEAA) were found in urine of plant personnel exposed to time-weighted average concentration of 1.6 ppm dioxane for 7.5 hr. Average concentration of dioxane and HEAA in urine were 3.5 and 414 umoles/L, respectively.
From urine of rats given dioxane gas chromatography revealed a hepatic carcinogen identified as p-dioxane-2-one, a major metabolite.
Fate of dioxane in rats is markedly dose dependent because of limited capacity of rats to metabolize to beta-hydroxyethoxyacetic acid, (HEAA). At saturation, max velocity of metabolism to HEAA was about 18 mg/kg. At high daily doses dioxane induced its own metabolism. There is an apparent threshold for toxic effects of dioxane that coincides with saturation of metabolic pathway for its detoxification.
Another proposed metabolite of dioxane is 1,4-dioxane-2-one. However, whether 1,4-dioxane is first metabolized to HEAA, which can cyclize to 1,4-dioxane-2-one, or the parent is metabolized directly to 1,4-dioxane-2-one remains unanswered.
For more Metabolism/Metabolites (Complete) data for 1,4-DIOXANE (8 total), please visit the HSDB record page.
Exposure to 1,4-dioxane may occur by inhalation, ingestion, and to a lesser extent by dermal contact. 1,4-Dioxane is quickly absorbed and metabolized to beta-hydroxyethoxyacetic acid (HEAA) by mixed-function oxidase enzymes. HEAA can then be converted to 1,4-dioxane-2-one under acidic conditions. Both of these products are rapidly and extensively eliminated in the urine (>95%). Unchanged 1,4-dioxane can also be excreted in the urine and in exhaled air, but mainly after high-dose exposure. (L1189)

Associated Chemicals

eta-Hydroxyethoxyacetic acid; 13382-47-3
1,2-Dioxane; 5703-46-8

Wikipedia

1,4-Dioxane

Biological Half Life

/Humans/ exposed to 50 ppm for 6 hr /exhibited/ a half-life of 0.98 + or - 0.12 hr in plasma.
Four male Sprague-Dawley rats with jugular vein cannulas were placed in a 1 liter "head-only" chamber under dynamic air flow conditions. The flow rate of 1,4-dioxane vapor was adjusted to give a chamber concentration of 180 mg/cu m (50 ppm). During and after the 6-hr exposure urine was collected and analysed. ... A half life of 1.01 hours was calculated. ...
Six rats received iv doses of 3, 10, 30, 100, 300 or 1,000 mg (14)C-1,4-dioxane/kg bw and samples of blood were obtained via the right jugular vein every 5 minutes for estimating radioactivity in plasma. Two additional rats were used to estimate radioactivity in expired air (1,4-dioxane and (14)CO2) as well as in urine and feces. These rats were equipped with jugular and ureter cannulas. At the lowest iv doses given, 3 and 10 mg/kg bw, radioactivity was eliminated from the plasma by apparently linear kinetics with a t1/2 of 1.1 hours. At higher doses, radioactivity was eliminated from plasma progressively more slowly. At dose levels >/=100 mg/kg bw, elimination was retarded till a peak level of about 100 ug/mL plasma was reached, whereafter elimination occurred with the same t1/2 as that at lower doses. ...
Four volunteers /were exposed/ to 50 ppm [180 mg/m3] 1,4-dioxane vapor for 6 h. It was rapidly taken up, with plasma levels reaching a plateau after 3 h. The major metabolite, b-hydroxyethoxyacetic acid (HEAA), was detected during the exposure period. At the end of the exposure, plasma levels of 1,4-dioxane fell with a half life of 59 min. ...

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Carcinogens, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

1,4-Dioxane is manufactured commercially by dehydration and ring closure of diethylene glycol. Concentrated sulfuric acid (ca. 5%) is used as a catalyst, although phosphoric acid, p-toluenesulfonic acid, and strongly acidic ion-exchange resins are recognized alternatives. The process is continuous, with dioxane vaporized from the reaction vessel. The vapors are passed through an acid trap and two distillation columns to remove water and to purify the product. Yields of ca. 90% are possible.
Dioxane can ... be prepared by dehydrohalogenation of 2-chloro-2'-hydroxydiethyl ether, by reacting ethylene glycol with 1,2-dibromoethane, and by dimerizing ethylene oxide either over NaHSO4, SiF4, or BF3, or at elevated temperature with an acidic cation-exchange resin.
From beta,beta-dichloroethyl ether by treatment with alkali.

General Manufacturing Information

Miscellaneous Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
1,4-Dioxane: ACTIVE
Commercial production of 1,4-dioxane in the United States was first reported in 1951, but semi-commercial quantities were available in 1939.
1,4-Dioxane is a toxic by-product formed during the synthesis of surfactants used in finished cosmetic products.

Analytic Laboratory Methods

Method: OSHA 7; Procedure: gas chromatography with flame ionization detection; Analyte: dioxane; Matrix: air; Detection Limit: not provided.
Method: NIOSH 1602, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: dioxane; Matrix: air; Detection Limit: 0.01 mg per sample.
Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detection; Analyte: 1,4-dioxane; Matrix: surface water, ground water, and solid matrices; Detection Limit: 15 ug/L.
Method: EPA-EAD 1624; Procedure: gas chromatography-mass spectrometry; Analyte: 1,4-dioxane; Matrix: water; Detection Limit: 10 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,4-DIOXANE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

1,4-Dioxane and its principal metabolite, beta-hydroxyethoxyacetic acid (HEAA), are determined by gas chromatography-mass spectrometry ... in plasma or urine.

Storage Conditions

Store in a cool, dry, well-ventilated location. Store away from heat, oxidizing materials, and sunlight. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen and date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids

Interactions

... /In Swiss Webster mice/ skin paintings /with 0.2 mL of unspecified concn of 1,4-dioxane/ were preceded 1 wk earlier by application of 50 ug 7,12-dimethylbenzanthracene (DMBA); 4 males and 5 females survived 59 wk of treatment. Among 15 mice examined, 8 skin tumors were observed (2 papillomas, 2 squamous-cell carcinomas and 4 sarcomas); in addition 24 other tumors (mainly malignant lymphomas and lung tumors) occurred. 8 skin papillomas and 1 malignant lymphoma occurred in 55 animals receiving 50 ug DMBA followed by thrice weekly paintings with acetone alone.
Dioxane ... was investigated as a rat liver altered foci promoter in an initiation/promotion protocol. Animals were initiated with diethylnitrosamine, 30 mg/kg, injected ip 24 hr after 2/3 partial hepatectomy. The chemical under study was administered by gavage once a day, 5 times a week for 7 weeks. Ten days after the last administration the animals were killed. Liver sections were stained for gamma-glutamyl-transpeptidase (GGT) and the number and total volume of gamma-glutamyl-transpeptidase-positive foci was studied. Dioxane (1000 mg/kg) significantly increased the number and total volume of foci ... .

Stability Shelf Life

Stable under recommended storage conditions. Test for peroxide formation before distillation or evaporation. Test for peroxide formation or discard after 1 year. Stable under recommended storage conditions.
Stable to light but forms peroxide in air, especially in presence of moisture.

Dates

Last modified: 08-15-2023

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